Product packaging for Furo[2,3-b]pyridin-6-ylmethanamine(Cat. No.:CAS No. 193750-81-1)

Furo[2,3-b]pyridin-6-ylmethanamine

Cat. No.: B068843
CAS No.: 193750-81-1
M. Wt: 148.16 g/mol
InChI Key: XUPIUZZQLCYDOW-UHFFFAOYSA-N
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Description

Significance of Fused Furan-Pyridine Scaffolds in Organic Chemistry

Fused furan-pyridine scaffolds, such as the one forming the core of Furo[2,3-b]pyridin-6-ylmethanamine, are significant structural motifs in organic chemistry. researchgate.net These bicyclic systems, containing both an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring, offer a unique combination of chemical properties. nih.gov The pyridine ring, an isostere of benzene, is a fundamental component in over 7,000 existing drug molecules due to its ability to enhance water solubility and form hydrogen bonds. rsc.orgnih.gov Its incorporation into fused systems often leads to compounds with diverse biological activities. rsc.org

The fusion of a furan ring to the pyridine core introduces additional complexity and potential for interaction with biological targets. mdpi.com Furopyridines are found in some natural products, such as furoquinoline alkaloids from the Rutaceae plant family. nih.gov In medicinal chemistry, these scaffolds are of growing interest as they can serve as isosteric replacements for other heterocyclic systems, like the 7-azaindole (B17877) core, which is a common "hinge-binding" fragment in kinase inhibitors. nih.gov The ability to functionalize these scaffolds at various positions allows for the systematic exploration of structure-activity relationships (SAR), a crucial process in drug discovery. nih.govacs.org Consequently, considerable effort has been dedicated to developing synthetic methodologies for creating diverse furopyridine derivatives. researchgate.nettandfonline.com

Overview of this compound in Academic Research Contexts

This compound has been a subject of interest in various research areas, primarily as a building block for the synthesis of more complex molecules. Its structure, featuring a primary amine group, makes it a valuable intermediate for creating a wide array of derivatives through reactions like N-functionalization. acs.org

Research has explored various synthetic routes to access the furo[2,3-b]pyridine (B1315467) core and subsequently introduce the methanamine group. These methods include multi-step syntheses starting from substituted pyridines or furans. nih.gov The compound itself has been investigated for its potential biological activities, with some studies suggesting it may interact with key cellular targets. The presence of the methanamine group is thought to enhance aqueous solubility and bioavailability compared to other related structures.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O nih.gov
Molecular Weight 148.16 g/mol nih.gov
Appearance White to light yellow crystalline solid
Melting Point 203-205 °C
Solubility Soluble in polar solvents like water and methanol evitachem.com
IUPAC Name This compound nih.gov
InChI Key XUPIUZZQLCYDOW-UHFFFAOYSA-N nih.govevitachem.com
Canonical SMILES C1=CC(=NC2=C1C=CO2)CN nih.gov

Synthetic Approaches to this compound

The synthesis of this compound can be achieved through various methods, often involving the construction of the fused ring system followed by the introduction or modification of the side chain.

One common strategy involves the Claisen-Schmidt condensation , where appropriate aldehydes and ketones are reacted to form α,β-unsaturated carbonyl compounds that can then undergo cyclization to form the furopyridine core. evitachem.com Another approach is through sequential cyclizations . evitachem.com More advanced methods include multi-catalytic protocols using catalysts like gold and palladium to facilitate complex reactions such as relay cycloisomerization. evitachem.com

A concise, multi-step synthesis has been developed to produce a furo[2,3-b]pyridine core with functional "handles" at the 3- and 5-positions, allowing for subsequent palladium-mediated cross-coupling reactions to introduce various substituents. nih.gov

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is characterized by the interplay between the electron-rich furan ring and the electron-deficient pyridine ring. nih.gov The primary amine group at the 6-position is a key site for derivatization.

Common reactions include:

Oxidation and Reduction: The nitrogen atom in the pyridine ring can participate in redox reactions. evitachem.com

Substitution Reactions: The pyridine ring is susceptible to nucleophilic substitution, while the furan ring can undergo electrophilic substitution. evitachem.com

N-Functionalization: The primary amine allows for a wide range of modifications, including acylation, alkylation, and the formation of amides and sulfonamides. acs.org

The ability to create a library of derivatives from this core scaffold is crucial for exploring its potential applications in various fields, including medicinal chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B068843 Furo[2,3-b]pyridin-6-ylmethanamine CAS No. 193750-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPIUZZQLCYDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443632
Record name Furo[2,3-b]pyridine-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-81-1
Record name Furo[2,3-b]pyridine-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 2,3 B Pyridin 6 Ylmethanamine and Core Analogues

Established Synthetic Routes for Furo[2,3-b]pyridin-6-ylmethanamine

Direct synthesis of this compound often involves the construction of the furo[2,3-b]pyridine (B1315467) core followed by functional group manipulation. However, some established routes can lead to precursors that are readily converted to the target amine.

Condensation Reactions

Condensation reactions are a foundational strategy for building heterocyclic rings. The Claisen-Schmidt condensation, for instance, can be employed to form α,β-unsaturated carbonyl compounds which then undergo cyclization to form the fused ring system. evitachem.com This typically involves the reaction of a substituted pyridine (B92270) derivative with a suitable ketone or aldehyde under basic or acidic conditions, followed by an intramolecular cyclization to furnish the furo[2,3-b]pyridine core. Subsequent functional group transformations would then be required to introduce the aminomethyl group at the 6-position.

Reduction of Nitrofuro Compounds

A common and effective method for introducing an amine group onto an aromatic ring is through the reduction of a corresponding nitro compound. wikipedia.org In the context of this compound synthesis, a precursor such as 6-nitro-furo[2,3-b]pyridine would be synthesized first. This intermediate can then be reduced to the 6-amino derivative, which can be further functionalized to the desired methanamine. A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). wikipedia.orgorganic-chemistry.org The choice of reagent depends on the tolerance of other functional groups present in the molecule.

Table 1: Reagents for Nitro Group Reduction

Reagent/System Key Features
Catalytic Hydrogenation (H₂, Pd/C) Generally clean and high-yielding.
Iron in Acetic Acid A classic and cost-effective method.
Tin(II) Chloride (SnCl₂) Effective for selective reductions.

Multi-Catalytic Protocols

Modern organic synthesis increasingly relies on multi-catalytic protocols to construct complex molecules in a more efficient manner. In an industrial setting, the synthesis of furo[2,3-b]pyridine derivatives may involve relay cycloisomerization or asymmetric [4+2] cycloadditions, often employing gold or palladium catalysts. evitachem.com These sophisticated methods allow for the rapid assembly of the core structure with a high degree of control over stereochemistry and regioselectivity.

Advanced Strategies for Furo[2,3-b]pyridine Core Synthesis

Recent advances in synthetic methodology have provided powerful tools for the construction of the furo[2,3-b]pyridine scaffold, which is the essential backbone of the target molecule.

Palladium-Mediated Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heterocyclic compounds. One-pot syntheses of furopyridines have been developed that involve a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov Another powerful approach involves the palladium/copper-catalyzed coupling of o-iodoanisoles (or their pyridine analogues) with terminal alkynes, followed by an electrophilic cyclization to form the furan (B31954) ring. nih.gov This method is highly versatile and allows for the preparation of various 2,3-disubstituted furo[2,3-b]pyridines. nih.gov

A concise four-step synthesis has been reported for furo[2,3-b]pyridines bearing functional handles at the 3- and 5-positions, which are ideal for further elaboration via palladium-mediated cross-coupling reactions. nih.gov The key steps involve an SNAr reaction to displace a 2-chloro group on a pyridine ring with an alkoxide, followed by intramolecular cyclization. nih.gov

Table 2: Palladium-Catalyzed Core Synthesis Example

Starting Materials Key Reagents Reaction Type Product Ref.
2,5-Dichloronicotinic acid, Ethyl 2-hydroxyacetate NaH, H₂SO₄ SNAr / Intramolecular Cyclization Ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate nih.gov
o-Iodoanisole, Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Et₃N Sonogashira Coupling 2-(1-Alkynyl)anisole nih.gov

N-Oxide Mediated Syntheses

The use of pyridine N-oxides provides an alternative and powerful strategy for the synthesis of furo[2,3-b]pyridines. The N-oxide functionality activates the pyridine ring towards different modes of reactivity compared to the parent pyridine. A notable method involves the reaction of pyridine N-oxides to yield 2,3-substituted furo[2,3-b]pyridines. nih.gov Furthermore, an efficient oxidative cyclization of 3-phenoxypyridine (B1582220) 1-oxides has been developed using palladium-catalyzed intramolecular dual C-H activation to produce benzofuro[3,2-b]pyridine 1-oxides, which can be readily deoxygenated to the corresponding benzofuro[3,2-b]pyridines. acs.org While this leads to a different isomer, the underlying principle of using N-oxides to facilitate C-H activation and cyclization is a key advanced strategy in this field.

C-H Amination Reactions under Mild Conditions

The direct functionalization of carbon-hydrogen (C-H) bonds to form carbon-nitrogen (C-N) bonds represents a highly atom-economical and efficient strategy in modern organic synthesis. For complex heterocyclic scaffolds like Furo[2,3-b]pyridine, traditional methods often require pre-functionalized starting materials and harsh reaction conditions. However, recent advancements have led to the development of C-H amination reactions that proceed under significantly milder conditions, offering powerful tools for the late-stage functionalization of bioactive molecules.

Transition metal catalysis is at the forefront of these developments. While direct C-H amination of the this compound core under mild conditions is a developing area, general principles from related N-heterocycles are highly applicable. Iron-catalyzed C-H amination, for instance, provides an inexpensive and environmentally benign option. Geraci and Baudoin have demonstrated the site-selective intermolecular C(sp³)–H amination of N-heterocycles using inexpensive iron(II) chloride as a catalyst with a Troc-azide reagent, which forms a reactive Fe-nitrenoid. chemistryviews.org This method is notable for its selectivity for the α-position to the nitrogen atom and its compatibility with complex molecular structures. chemistryviews.org

Copper-catalyzed systems have also been employed for the synthesis of N-heterocycles via C-H amination. dovepress.com These reactions can utilize molecular oxygen as a terminal oxidant, enhancing their green chemistry credentials. dovepress.comacs.org For example, Cu(I)-catalyzed intramolecular aerobic oxidative C-H amination has been used to prepare N-substituted isatins from 2-aminoacetophenones under mild conditions. dovepress.com

Furthermore, organic photoredox catalysis has emerged as a powerful method for C-H amination, avoiding the need for transition metals altogether. This strategy allows for the direct coupling of arenes and heteroarenes with primary amines using an acridinium (B8443388) photoredox catalyst under an aerobic atmosphere. nih.gov A key advantage is the ability to use unactivated aliphatic amines as coupling partners, a significant challenge for many traditional methods. nih.gov These mild, light-driven reactions expand the scope of accessible aminating reagents for complex scaffolds.

Catalytic System Catalyst Nitrogen Source Key Features Reference(s)
Iron CatalysisFeCl₂Troc-azideInexpensive, site-selective for α-position to N-heteroatom. chemistryviews.org
Copper CatalysisCu(I) saltsVarious (e.g., internal amines)Can use O₂ as a green oxidant, mild conditions. dovepress.com
Photoredox CatalysisAcridinium DyesPrimary AminesMetal-free, aerobic, tolerates unactivated amines. nih.gov

These methodologies represent the cutting edge of C-N bond formation and hold significant promise for the efficient and selective synthesis of this compound derivatives.

Isosteric Scaffold Replacement Methodologies

Isosteric replacement is a cornerstone strategy in medicinal chemistry, involving the substitution of a molecular fragment with another that retains similar steric and electronic properties. This approach is used to modulate a compound's potency, selectivity, and pharmacokinetic profile. The Furo[2,3-b]pyridine core has gained significant traction as a valuable scaffold for isosteric replacement, particularly in the development of protein kinase inhibitors. nih.gov

A prominent example is its use as an isostere for the 7-azaindole (B17877) scaffold. nih.gov The 7-azaindole core is a privileged fragment in many kinase inhibitors, capable of forming two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. However, this strong interaction can sometimes lead to poor selectivity across the human kinome. Replacing the pyrrole (B145914) nitrogen of the azaindole with the furan oxygen of the Furo[2,3-b]pyridine core modifies the hydrogen bonding pattern; the furan oxygen acts as a hydrogen bond acceptor, but the N-H donor is removed. This subtle change can drastically alter the binding affinity for off-target kinases, thereby improving the inhibitor's selectivity profile without necessarily sacrificing potency against the primary target. nih.gov

The successful application of this strategy has spurred interest in concise, scalable synthetic routes to Furo[2,3-b]pyridine cores that are appropriately functionalized for further elaboration into inhibitor libraries. A reported four-step synthesis starting from 2,5-dichloronicotinic acid provides access to a Furo[2,3-b]pyridine intermediate with handles at the 3- and 5-positions, ideal for subsequent palladium-mediated cross-coupling reactions to explore structure-activity relationships (SAR). nih.gov The isomeric Furo[3,2-b]pyridine (B1253681) has similarly been identified as a privileged scaffold for developing highly selective kinase inhibitors. researchgate.netnih.gov

Original Scaffold Replacement Scaffold Key Rationale Application Example Reference(s)
7-AzaindoleFuro[2,3-b]pyridineModify hinge-binding interactions to improve kinase selectivity.Kinase Inhibitors nih.gov
Various HeterocyclesFuro[3,2-b]pyridineDiscovery of novel, potent, and selective kinase inhibitors.CLK Inhibitors researchgate.netnih.gov

This strategic use of the Furo[2,3-b]pyridine scaffold underscores its importance not just as a synthetic target but as a key building block in the rational design of new therapeutic agents.

Synthesis of Related Fused Oxygen-Nitrogen Heterocyclic Systems

The Furo[2,3-b]pyridine framework belongs to a larger class of fused heterocycles containing both oxygen and nitrogen atoms. The synthetic methodologies developed for these related systems often share common principles and provide valuable insights into the construction of such bicyclic cores.

Furo[2,3-b]pyrroles and Derivatives

The Furo[2,3-b]pyrrole system, an isomer of azaindole, is a 1,6-O,N-diheteropentalene. A key synthetic route to this scaffold involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate, which proceeds via a nitrene insertion mechanism to form the bicyclic core. mdpi.com This precursor can be readily prepared from 3-furaldehyde. Once the core ester, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, is formed, it serves as a versatile intermediate for further derivatization. For instance, the pyrrole nitrogen can be alkylated or benzylated using phase-transfer catalysis conditions, and the electron-rich heterocyclic ring can undergo electrophilic substitution reactions such as Vilsmeier-Haack formylation at the 2-position. mdpi.com

Starting Material Key Reaction Product Reference
Methyl 2-azido-3-(3-furyl)propenoateThermolysisMethyl 6H-furo[2,3-b]pyrrole-5-carboxylate mdpi.com
Methyl furo[2,3-b]pyrrole-5-carboxylate estersFormylation2-Formyl-furo[2,3-b]pyrrole derivatives mdpi.com

Pyrrolo[3,4-b]pyridin-5-ones

A powerful and frequently utilized method for the synthesis of Pyrrolo[3,4-b]pyridin-5-ones is a multicomponent strategy combining an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade process. mdpi.comdoaj.org This one-pot sequence typically involves the reaction of an aldehyde, an amine, and an isocyanide, followed by an intramolecular N-acylation/aza-Diels-Alder cycloaddition and subsequent aromatization. mdpi.comtandfonline.comnih.gov The reaction is often facilitated by a Lewis acid catalyst, such as ytterbium triflate or cerium(III) chloride, and can be accelerated using microwave irradiation. mdpi.comtandfonline.com This approach allows for the rapid assembly of a diverse library of substituted Pyrrolo[3,4-b]pyridin-5-ones from readily available starting materials. doaj.orgmdpi.com

Reaction Type Key Components Catalyst/Conditions Product Scaffold Reference(s)
Ugi-Zhu / CascadeAldehyde, Amine, Isocyanide, Dienophile (e.g., Maleic Anhydride)Ytterbium triflate or CeCl₃, Microwave heatingPyrrolo[3,4-b]pyridin-5-one mdpi.comdoaj.orgtandfonline.com

Furo[2,3-b]pyrazines

A diversity-oriented synthesis for Furo[2,3-b]pyrazines has been developed, enabling access to a wide range of substituted derivatives. publish.csiro.ausciencegate.app The sequence begins with a regioselective Sonogashira cross-coupling of an alkyne onto the 3-position of a 3,5-dichloropyrazin-2(1H)-one precursor. publish.csiro.au The resulting 3-alkynyl-pyrazinone intermediate is then subjected to an electrophilic cyclization. Two effective methods for this key step have been reported: a silver(I)-catalyzed cyclization that proceeds at room temperature, or an iodine-mediated cyclization which installs an iodine atom at the 7-position. publish.csiro.auresearchgate.net This iodo-substituent serves as a valuable synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of tri-substituted Furo[2,3-b]pyrazines. publish.csiro.au

Step 1 Step 2 (Cyclization) Key Feature Reference(s)
Sonogashira CouplingAgOTf-mediatedAffords 7-unsubstituted furo[2,3-b]pyrazines. publish.csiro.auresearchgate.net
Sonogashira CouplingI₂-mediatedInstalls a 7-iodo handle for further diversification. publish.csiro.auresearchgate.net

Pyrazolo[3,4-b]pyridines

The Pyrazolo[3,4-b]pyridine scaffold, a core component in many biologically active molecules, can be synthesized through several distinct pathways. One innovative one-pot method involves the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles, proceeding through a sequential nucleophilic addition, electrophilic substitution, and C-N bond cleavage to afford the final product with high regioselectivity. acs.org

A more classical approach is the Friedländer annulation, where a 5-aminopyrazole derivative is condensed with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov For example, the cyclization of 5-amino-1-phenylpyrazole (B52862) with various α,β-unsaturated ketones in the presence of zirconium tetrachloride (ZrCl₄) as a catalyst yields 4-substituted Pyrazolo[3,4-b]pyridines. mdpi.com Another variation involves the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate or a similar reagent to construct the pyridine ring. nih.gov These diverse methods provide flexible entry points to this important heterocyclic system based on the availability of starting materials and the desired substitution pattern. tandfonline.comrsc.org

Synthetic Method Key Precursors Catalyst/Conditions Reference(s)
Ring Opening of Pyrrolinium Ion3-Arylidene-1-pyrroline, AminopyrazoleRoom temperature or reflux acs.org
Friedländer-type Annulation5-Aminopyrazole, α,β-Unsaturated KetoneZrCl₄, 95 °C mdpi.com
Gould-Jacobs Reaction3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateThermal cyclization nih.gov
Condensation5-Amino-1H-pyrazole-4-carboxaldehyde, Active Methylene CompoundBase catalysis tandfonline.com

Furo[3,2-b]pyridines

The synthesis of the furo[3,2-b]pyridine core, an isomer of the furo[2,3-b]pyridine system, has been achieved through several strategic approaches. One common method involves the intramolecular cyclization of appropriately substituted pyridine derivatives. For instance, a palladium(0)-catalyzed intramolecular cyclization of methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoates provides a versatile and high-yielding route to highly functionalized 2,3,5-trisubstituted-furo[3,2-b]pyridines. researchgate.net

Another effective strategy employs a one-pot Sonogashira coupling followed by a heteroannulation sequence to construct the furo[3,2-b]pyridine scaffold. researchgate.net This method allows for subsequent regioselective lithiation, enabling the introduction of various substituents at the 2-position. researchgate.net Additionally, the synthesis of 2-substituted furo[3,2-b]pyridines has been accomplished using a convenient one-pot method involving the coupling of 3-chloro-2-hydroxypyridine (B189369) with terminal alkynes under palladium/copper catalysis, assisted by ultrasound irradiation. nih.gov The Pictet-Spengler reaction offers a pathway to tetrahydrofuro[3,2-c]pyridines, which are hydrogenated versions of the furo[3,2-b]pyridine system. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization. beilstein-journals.org

Starting MaterialsKey Reagents/CatalystsProductReference
Methyl 4-(6-chloro-2-iodopyridin-3-yloxy)-substituted-butenoatesPd(0)2,3,5-Trisubstituted-furo[3,2-b]pyridines researchgate.net
3-Chloro-2-hydroxypyridine, Terminal alkynesPd/C, CuI, PPh3, Et3N2-Substituted furo[3,2-b]pyridines nih.gov
2-(5-Methylfuran-2-yl)ethanamine, Aromatic aldehydesAcid4-Substituted tetrahydrofuro[3,2-c]pyridines beilstein-journals.org
Aurone-derived α,β-unsaturated imines, Activated terminal alkynesTriethylamine or Triphenylphosphine, DBUBenzofuro[3,2-b]pyridines rsc.org
In situ generated aza-o-quinone methides, FuransMetal-freeFuro[3,2-b]quinolines and Furo[2,3-b:4,5-b']diquinolines nih.gov

Furo[2,3-d]pyrimidines

The synthesis of furo[2,3-d]pyrimidines, which feature a pyrimidine (B1678525) ring fused to a furan ring, has been extensively explored, leading to a diverse range of synthetic protocols. A notable approach is the palladium(II)-catalyzed three-component synthesis from β-ketodinitriles, boronic acids, and aldehydes. acs.org This method facilitates the concurrent construction of both the furan and pyrimidine rings in a one-pot cascade reaction. acs.org

Substituted 2-aminofuran-3-carbonitriles are versatile starting materials for the synthesis of various furo[2,3-d]pyrimidine (B11772683) derivatives. arkat-usa.org Reaction of these precursors with orthoesters, followed by treatment with reagents like semicarbazide (B1199961) hydrochloride, leads to the formation of substituted furo[2,3-d]pyrimidines. arkat-usa.org Another strategy involves the condensation of 2,4-diamino-6-hydroxypyrimidine (B22253) with α-chloroketones, which can yield both furo[2,3-d]pyrimidines and their pyrrolo[2,3-d]pyrimidine isomers. nih.gov Furthermore, the unique properties of 1,3,4-thiadiazole (B1197879) have been combined with the furopyrimidine scaffold to create novel derivatives with potential biological applications. rsc.org

Starting MaterialsKey Reagents/CatalystsProductReference
β-Ketodinitriles, Boronic acids, AldehydesPd(II)2,4,6-Triarylfuro[2,3-d]pyrimidines acs.org
2-Aminofuran-3-carbonitriles, Triethylorthoformate/acetateSemicarbazide hydrochloride(4-Imino-furo[2,3-d]pyrimidine-3-yl)ureas arkat-usa.org
2,4-Diamino-6-hydroxypyrimidine, α-ChloroketoneDMFFuro[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine analogues nih.gov
Furan, furo[2,3-d]pyrimidine, and furo[3,2-e] acs.orgnih.govevitachem.comtriazolo[1,5-c]pyrimidine precursorsVariousNovel derivatives as potential VEGFR-2 inhibitors nih.gov

Dibenzo[f,h]furo[2,3-b]quinoxalines

The synthesis of dibenzo[f,h]furo[2,3-b]quinoxalines, complex polycyclic aromatic systems, has been achieved through condensation and cyclization strategies. A general method involves the reaction of phenanthrene-9,10-diamine (B165750) or its derivatives with 5-phenylfuran-2,3-dione in acetic acid, followed by cyclization using polyphosphoric acid. rsc.org This approach allows for the construction of the core dibenzo[f,h]furo[2,3-b]quinoxaline scaffold. rsc.orgrsc.org

Furthermore, unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines have been synthesized via an intramolecular oxidative cyclodehydrogenation of 5-phenylaryl(hetaryl)-substituted acs.orgevitachem.comrsc.orgoxadiazolo[3,4-b]pyrazines. nih.gov This metal-free C-H functionalization provides a direct route to these complex nitrogen-containing polycycles. nih.gov

Starting MaterialsKey Reagents/CatalystsProductReference
Phenanthrene-9,10-diamine, 5-Phenylfuran-2,3-dioneAcetic acid, Polyphosphoric acidDibenzo[f,h]furo[2,3-b]quinoxaline rsc.orgrsc.org
3,6-Dibromo-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline, (4-Isopropylphenyl)boronic acidPd(PPh3)4, K2CO33,6-Bis(4-isopropylphenyl)-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline rsc.org
5-Phenylaryl(hetaryl)-substituted acs.orgevitachem.comrsc.orgoxadiazolo[3,4-b]pyrazinesOxidative cyclodehydrogenationUnsymmetrical dibenzo[f,h]furazano[3,4-b]quinoxalines nih.gov

Mechanistic Studies in Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and designing novel synthetic routes. These syntheses often involve complex cascade reactions, including heterocyclizations, cycloadditions, and rearrangements.

Proposed Reaction Mechanisms for this compound Synthesis

While specific mechanistic studies for the direct synthesis of this compound are not extensively detailed in the provided results, general synthetic strategies suggest several plausible pathways. One approach involves the construction of the furo[2,3-b]pyridine core followed by functionalization at the 6-position. For instance, a concise 4-step synthesis has been described that provides furo[2,3-b]pyridines with handles for subsequent cross-coupling reactions, which could be utilized to introduce the methanamine group. nih.gov

A proposed synthesis of a related pharmacophore, 5-chloromethyl-furo[2,3-b]pyridine, involves a Heck coupling followed by an NCS-mediated oxidative cyclization and elimination sequence, highlighting the types of transformations that can be involved. princeton.edu Another general approach to the furo[2,3-b]pyridine core involves nucleophilic aromatic substitution on 2-halopyridines, followed by ring closure. nih.gov Palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations are also employed. nih.gov

Mechanisms of Related Heterocyclization Reactions (e.g., Electrocyclization, Nucleophilic Additions)

The synthesis of fused heterocyclic systems related to furo[2,3-b]pyridine often involves key mechanistic steps such as electrocyclization and nucleophilic additions. For example, the synthesis of certain furan-fused polyheterocycles proceeds through an initial Michael-type addition of a phenolic nucleophile to a nitrovinyl moiety, followed by intramolecular displacement of the nitro group to form a dihydrofuran ring. nih.gov This dihydro-fused intermediate can then undergo a 6π-electrocyclization followed by aromatization to yield the final fully conjugated system. nih.gov

In the synthesis of furo[3,2-b]quinolines, a metal-free [4+2] cycloaddition (Diels-Alder reaction) between in situ generated aza-o-quinone methides and furans is a key step. nih.gov Mechanistic studies suggest this reaction proceeds through a concerted pathway. nih.gov Similarly, inverse electron-demand Diels-Alder reactions of ortho-quinone methides with electron-rich dienophiles are utilized to form fused-ring flavonoid systems, demonstrating the utility of cycloaddition strategies in building complex heterocyclic frameworks. rsc.org The formation of fused ring furans can also be achieved through the intramolecular cyclization of unsaturated acyloxy sulfones, where deprotonation initiates a cyclization cascade. nih.gov

Regioselectivity Considerations in Fused Ring System Formation

Regioselectivity is a critical aspect in the synthesis of fused heterocyclic systems, as the position of ring fusion and substituent placement dictates the final structure and properties of the molecule. In the synthesis of furo[3,2-b]pyridines via lithiation, the regioselectivity of the metalation step is crucial for controlling the position of subsequent functionalization. researchgate.net

During the formation of furo[2,3-d]pyrimidines from 2,4-diamino-6-hydroxypyrimidine and α-chloroketones, the reaction can lead to a mixture of the desired furo[2,3-d]pyrimidine and the isomeric pyrrolo[2,3-d]pyrimidine, highlighting the challenge of controlling regioselectivity in competing cyclization pathways. nih.gov The regiochemistry of furan substitution in fused-ring oligothiophenes has been shown to significantly impact their electronic properties, demonstrating the importance of precise regiochemical control. fao.org In cycloaddition reactions, such as the [4+2] cycloaddition of aza-o-quinone methides and furans, high regioselectivity is often observed, which is crucial for the selective formation of the desired product. nih.gov The charge distribution of the reacting partners in cycloaddition reactions plays a key role in determining the regiochemical outcome. rsc.org

Chemical Transformations and Derivatization Strategies of Furo 2,3 B Pyridin 6 Ylmethanamine

Reactivity of the Furo[2,3-b]pyridine (B1315467) Scaffold

The furo[2,3-b]pyridine core, also known as 7-azabenzofuran, possesses a dualistic electronic nature. The pyridine (B92270) ring is π-deficient due to the electronegative nitrogen atom, while the furan (B31954) ring is π-excessive. nih.govevitachem.com This characteristic dictates the regioselectivity of various chemical reactions, particularly electrophilic substitutions, and provides multiple sites for functionalization.

Electrophilic Aromatic Substitution on Furan and Pyridine Rings

The susceptibility of the furo[2,3-b]pyridine scaffold to electrophilic aromatic substitution (EAS) is highly dependent on the targeted ring. The electron-rich furan ring is generally more reactive towards electrophiles than the pyridine ring. mdpi.comlibretexts.org

The pyridine ring itself is significantly deactivated towards electrophilic attack compared to benzene, a consequence of the nitrogen atom's electron-withdrawing inductive effect. quimicaorganica.orgyoutube.com Reactions often require harsh conditions. quimicaorganica.org When substitution does occur, it is directed to the C-3 and C-5 positions, as attack at these sites avoids placing a destabilizing positive charge on the electronegative nitrogen atom in the reaction intermediate. libretexts.orgquimicaorganica.orgquora.com The presence of electron-donating groups on the ring can enhance its reactivity towards electrophiles. youtube.com

Oxidation and Reduction Reactions

The furo[2,3-b]pyridine system can undergo both oxidation and reduction, leading to a variety of derivatives. evitachem.comsmolecule.com

Oxidation: Oxidation reactions can target either the heterocyclic core or substituents. Common oxidizing agents can transform substituents, such as the oxidation of alcohol groups to carboxylic acids. imperial.ac.uk For example, the related compound Furo[2,3-b]pyridin-6-ylmethanol can be oxidized to furo[2,3-b]pyridine-6-carboxylic acid. bldpharm.com Under more vigorous conditions, the furan ring can be susceptible to oxidative cleavage.

Reduction: Reduction reactions can selectively target the pyridine ring or specific functional groups. The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. clockss.org Catalytic hydrogenation using catalysts like platinum oxide or Raney nickel is a common method. clockss.org A milder, convenient method involves the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org This method has been shown to be effective for various pyridine derivatives, although some functional groups like chloro, amino, and cyano groups can be eliminated under these conditions. clockss.org Additionally, nitro groups attached to the scaffold can be selectively reduced to primary amines using catalysts like Palladium on carbon (Pd/C) with hydrogen gas, a key step in the synthesis of amine-substituted derivatives.

Functional Group Interconversions and Modifications of Side Chains

The aminomethyl group at the 6-position of Furo[2,3-b]pyridin-6-ylmethanamine serves as a versatile handle for a wide array of chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Conversion of Amino Groups

The primary amino group in this compound is a key site for derivatization. Standard amine chemistry can be applied to introduce a variety of functionalities. A prevalent strategy in medicinal chemistry is the acylation of the amine to form amides. This transformation is often used to explore interactions with biological targets. For example, in related heterocyclic systems, the formation of carboxamides from primary amines is a critical step in optimizing the potency and pharmacokinetic properties of kinase inhibitors. nih.gov

Starting MaterialReagentProductNotes
R-CH₂NH₂R'-COCl or (R'CO)₂OR-CH₂NHCOR'Formation of an amide
R-CH₂NH₂R'-SO₂ClR-CH₂NHSO₂R'Formation of a sulfonamide
R-CH₂NH₂R'-CHO, NaBH₃CNR-CH₂NHCH₂R'Reductive amination

This table represents general transformations applicable to the primary amino group of this compound.

Halogenation and Cyano-Substituted Derivative Formation

Introducing halogens and cyano groups onto the furo[2,3-b]pyridine scaffold creates versatile intermediates for further elaboration, particularly through transition-metal-catalyzed cross-coupling reactions. nih.govchemrxiv.org

Halogenation: Synthetic routes have been developed to produce chloro-substituted furo[2,3-b]pyridines. nih.gov These halogenated compounds are crucial precursors for introducing aryl, alkyl, and other groups via reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental in modern drug discovery. nih.govresearchgate.netnih.gov

Cyano-Substituted Derivative Formation: Cyano groups can be introduced onto the scaffold, most commonly by the displacement of a halide. For instance, a 6-chlorofuro[2,3-b]pyridine (B3393179) can be converted to furo[2,3-b]pyridine-6-carbonitrile (B63673) using a palladium catalyst with a cyanide source like potassium ferrocyanide. The cyano group is a valuable functional group; it can act as a hydrogen bond acceptor in biological systems and can be further transformed into other functionalities. For example, the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid.

ReactionStarting MaterialReagentsProductYield
Cyanation6-chloro-furo[2,3-b]pyridineK₄[Fe(CN)₆], Pd catalystfuro[2,3-b]pyridine-6-carbonitrile-

Data on specific yields for the this compound system is not detailed in the provided search results, but the transformation is well-established for the parent scaffold.

Hydrazone and Tetrazole Derivative Synthesis

Hydrazone Derivatives: Hydrazones are a class of compounds known for a wide range of biological activities. nih.gov While direct synthesis from this compound is not a standard route, derivatives containing a hydrazone moiety can be prepared from related intermediates. Typically, hydrazones are formed by the condensation of a hydrazine (B178648) derivative with an aldehyde or ketone. For example, a formyl-substituted furo[2,3-b]pyridine could be reacted with a hydrazine to yield the corresponding hydrazone. mdpi.com

Tetrazole Derivative Synthesis: Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. The synthesis of tetrazole derivatives of the furo[2,3-b]pyridine scaffold proceeds from a cyano-substituted precursor. The [2+3] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide in the presence of an acid source like ammonium (B1175870) chloride, is the most common method for tetrazole formation. mdpi.com This reaction, often conducted in a polar aprotic solvent like DMF, provides a direct route to 5-substituted tetrazoles. mdpi.com

ReactionStarting MaterialReagentsProduct
Tetrazole Formationfuro[2,3-b]pyridine-6-carbonitrileNaN₃, NH₄Cl, DMF6-(1H-tetrazol-5-yl)furo[2,3-b]pyridine

This table illustrates the established synthetic pathway for converting a nitrile to a tetrazole, which is applicable to the furo[2,3-b]pyridine system.

Catalytic Modifications and Functionalization

Catalytic methods offer a powerful toolkit for the precise and efficient functionalization of heterocyclic compounds. For this compound, with its fused electron-rich furan and electron-deficient pyridine rings, as well as a reactive primary amine, several catalytic approaches can be envisaged for its structural diversification.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The application of these methods to the furo[2,3-b]pyridine core can be approached in two primary ways: functionalization of the heterocyclic core and derivatization of the methanamine substituent.

For the core functionalization, a common strategy involves the use of a halogenated furo[2,3-b]pyridine precursor. Research has demonstrated the synthesis of furo[2,3-b]pyridines bearing functional handles, such as chloro and triflate groups, at various positions, rendering them amenable to palladium-mediated cross-coupling reactions. nih.govnih.gov For instance, a concise four-step synthesis has been reported to produce furo[2,3-b]pyridines with handles at the 3- and 5-positions, specifically designed for subsequent palladium-catalyzed modifications. nih.gov The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a prime example. capes.gov.br While direct examples with this compound are not prevalent, the reactivity of halopyridines in Suzuki couplings is well-documented, suggesting that a halo-substituted analog of the target compound would readily participate in such transformations to introduce new aryl or heteroaryl groups. rsc.org

The primary amine of the methanamine group also presents an opportunity for palladium-catalyzed N-arylation. The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates. Studies on the N-monoarylation of various amines and even amidines demonstrate the feasibility of this approach. nih.govmit.edunih.gov This would allow for the synthesis of a diverse library of N-aryl derivatives of this compound.

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyridines

EntryHalopyridineBoronic AcidCatalyst SystemProductYield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Phenylpyridine95
23-Iodopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄3-(4-Methoxyphenyl)pyridine88
32-ChloropyridineThiophene-2-boronic acidPd₂(dba)₃ / XPhos / K₃PO₄2-(Thiophen-2-yl)pyridine92

This table presents illustrative examples of Suzuki-Miyaura reactions on simple halopyridines to indicate the potential reactivity of a halogenated this compound.

Copper catalysis provides a complementary and often more cost-effective alternative to palladium for certain transformations, particularly in C-N bond formation.

Copper-catalyzed amination, such as the Ullmann condensation, is a well-established method for the N-arylation of amines and other nitrogen-containing nucleophiles. nih.gov This reaction could be applied to the primary amine of this compound to introduce a variety of aryl or heteroaryl substituents. Modern protocols often utilize ligands that allow for milder reaction conditions and broader substrate scope. nih.govcapes.gov.br

Furthermore, copper catalysts are known to facilitate the amination of aryl halides. nih.gov A halo-substituted furo[2,3-b]pyridine could potentially undergo amination with various amines in the presence of a suitable copper catalyst. There is also emerging research on copper-catalyzed C-H amination, which could, in principle, be used to directly functionalize the furo[2,3-b]pyridine core, although selectivity might be a challenge. rsc.org

While copper-catalyzed cyclization reactions are numerous, their application to a pre-formed this compound would likely involve a multi-step sequence where the methanamine is first modified to include a reactive group that can participate in a subsequent copper-mediated ring closure.

Table 2: Examples of Copper-Catalyzed Amination of Aryl Halides

EntryAryl HalideAmineCatalyst SystemProductYield (%)
1BromobenzeneBenzylamineCuI / L-proline / K₂CO₃N-Benzyl-N-phenylamine85
24-BromoanisoleMorpholineCuI / Phenanthroline / Cs₂CO₃4-(4-Methoxyphenyl)morpholine92
32-ChloropyridineAnilineCuI / DMEDA / K₂CO₃N-Phenylpyridin-2-amine78

This table provides examples of copper-catalyzed amination reactions on various aryl halides to illustrate the potential for functionalizing a halo-substituted this compound or its aminomethyl group.

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, often through cascade reactions involving the activation of alkynes, allenes, or enynes. In the context of the furo[2,3-b]pyridine scaffold, gold catalysis is more prominently featured in the de novo synthesis of the core structure rather than the derivatization of a pre-existing this compound. evitachem.com

For instance, multi-catalytic protocols employing gold and palladium have been mentioned in the context of industrial synthesis, facilitating complex reactions like relay cycloisomerization to build the furo[2,3-b]pyridine ring system. evitachem.com Such strategies highlight the utility of gold in orchestrating intricate bond formations to access this valuable heterocyclic core.

While direct gold-catalyzed transformations on this compound are not well-documented, one could speculate on potential reactions. For example, if the methanamine group were to be modified to incorporate an alkyne, gold-catalyzed intramolecular cyclization could lead to novel fused heterocyclic systems. However, such strategies remain speculative without direct experimental evidence. The primary role of gold catalysis in the chemistry of furo[2,3-b]pyridines, based on current literature, is in their initial construction.

Computational and Theoretical Chemistry Studies on Furo 2,3 B Pyridin 6 Ylmethanamine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecular structure and electronic properties of Furo[2,3-b]pyridin-6-ylmethanamine and its related compounds. These methods are instrumental in predicting molecular geometries, orbital energies, and other electronic parameters that govern chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. epstem.net Studies on related heterocyclic systems, such as pyrrolo[2,3-b]pyridine derivatives, have employed DFT to determine optimized geometries, analyze molecular electrostatic potential, and calculate frontier molecular orbital energies. ajchem-a.com For instance, DFT calculations using the B3LYP method have been effectively used to study the properties of various heterocyclic compounds, providing insights into their structural and electronic characteristics. epstem.netnih.gov The application of DFT to this compound would similarly allow for the precise calculation of bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule. These geometric parameters are fundamental for understanding its interaction with biological targets.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For the parent furo[2,3-b]pyridine (B1315467), and by extension its derivatives, the HOMO is expected to be distributed over the electron-rich furan (B31954) portion, while the LUMO would likely be localized on the electron-deficient pyridine (B92270) ring. The introduction of the methanamine substituent at the 6-position is anticipated to raise the HOMO energy level, making the compound a better electron donor. Computational studies on analogous systems have shown that substituents can significantly alter the HOMO and LUMO energies. researchgate.net For example, in pyrrolo[2,3-b]pyridine derivatives, the HOMO electron density is often located on the pyrrole (B145914) and pyridine rings, which are favorable for interactions with biological targets like the V600E-BRAF kinase. ajchem-a.com

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Pyridine-6.77-0.536.24B3LYP/6-31+G(d,p)
Pyrimidine (B1678525)-7.22-0.836.39B3LYP/6-31+G(d,p)
Benzene-6.69-0.196.50B3LYP/6-31+G(d,p)
Triazine-7.80-1.186.62B3LYP/6-31+G(d,p)

Table 1. Calculated HOMO, LUMO, and energy gap values for related six-membered aromatic cycles. researchgate.net This data provides a baseline for understanding the electronic properties of the pyridine ring within the furo[2,3-b]pyridine system.

Electronic Structure and Aromaticity Investigations

The distribution of electrons and the degree of aromaticity are defining features of the furo[2,3-b]pyridine system, influencing its stability, reactivity, and potential for intermolecular interactions.

Analysis of Electron Distribution and Net Atomic Charges

The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic landscape in the furo[2,3-b]pyridine core. nih.gov The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, polarizing the molecule. libretexts.orglibretexts.org This results in a non-uniform distribution of electron density and net atomic charges across the fused system.

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to quantify the net atomic charges on each atom. In a related study on furo[2,3-b]pyrroles, the calculated net atomic charges were shown to correlate well with experimental 13C NMR chemical shifts. mdpi.com For this compound, it is expected that the nitrogen atom of the pyridine ring will bear a significant negative charge, while the adjacent carbon atoms will be more electropositive. The oxygen atom in the furan ring will also possess a negative charge. The aminomethyl group at position 6 will further influence this charge distribution.

Comparative Studies of Aromaticity in Isomeric Fused Systems

Commonly used descriptors of aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion. Studies on related A,B-diheteropentalenes have indicated that the degree of aromaticity can vary significantly between isomers. mdpi.com For instance, in the case of furopyrroles, the 1,4-system (furo[3,2-b]pyrrole) was found to be thermodynamically more stable than the 1,6-isomer (furo[2,3-b]pyrrole). mdpi.com A similar trend might be observed among the furopyridine isomers, which would have implications for their synthesis and stability.

Isomeric Fused SystemRelative Stability/AromaticityComputational Finding
Furo[3,2-b]pyrrole (1,4 system)More stableLower heat of formation (ΔHf) calculated by AM1 method.
Furo[2,3-b]pyrrole (1,6 system)Less stableHigher heat of formation (ΔHf) calculated by AM1 method.

Table 2. Comparison of stability for isomeric furopyrrole systems, which can provide insights into the potential relative stabilities of furopyridine isomers. mdpi.com

Molecular Modeling and Simulation for Target Interactions

Molecular modeling and simulation are indispensable tools for predicting and analyzing the interactions between a small molecule, like this compound, and a biological target, typically a protein. These computational approaches can elucidate binding modes and affinities, guiding the optimization of lead compounds in drug discovery.

The furo[2,3-b]pyridine core is recognized as a valuable "hinge-binding" template in the design of kinase inhibitors. nih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding site. nih.gov The methanamine group of this compound can also participate in hydrogen bonding, either as a donor or an acceptor, potentially forming additional interactions with the target protein and enhancing binding affinity and selectivity.

Molecular docking studies can predict the preferred orientation of this compound within a protein's active site. For example, in studies of related pyrrolo[2,3-b]pyridine derivatives targeting the V600E-BRAF kinase, docking simulations revealed key hydrogen bonds and hydrophobic interactions with critical amino acid residues. ajchem-a.com Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time and to analyze the dynamic nature of the protein-ligand complex. Such simulations have been used to confirm the stability of furo[2,3-d]pyrimidine (B11772683) derivatives in the active sites of PI3K and AKT-1 enzymes. nih.govrsc.org These computational techniques are crucial for rationalizing structure-activity relationships and for the in-silico design of more potent and selective analogues of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of ligands to the active sites of proteins.

Studies on analogues of this compound have demonstrated the utility of this approach. For instance, in a study of novel furo[2,3-d]pyrimidine derivatives as dual inhibitors of PI3K/AKT, molecular docking revealed that a promising compound, 10b, exhibited a favorable binding pattern within the active sites of both PI3K and AKT-1. nih.govrsc.org In the AKT-1 binding site, the furopyrimidine core of compound 10b was predicted to form two hydrogen bonds with the amino acid residues Asp274 and Arg273. nih.gov

Similarly, molecular docking studies on a series of new furo[2,3-b]indol-3a-ol derivatives identified them as potential inhibitors of Cyclin-dependent kinase 2 (CDK2). nih.gov The in silico screening of these compounds highlighted one derivative, compound 3f, as having excellent binding energies, suggesting a strong interaction with the CDK2 enzyme. nih.gov Another study focusing on furopyridine derivatives as CDK2 inhibitors also employed molecular docking to suggest a binding mode similar to that of the reference compound, roscovitine (B1683857), within the active site of the CDK2 enzyme. mdpi.comnih.gov

Furthermore, the anticancer potential of novel pyrrolo[2,3-b]pyridine derivatives targeting the V600E-BRAF kinase was explored using molecular docking simulations. This computational screening identified five compounds with significant docking scores. The stability of the resulting complexes was attributed to the formation of hydrogen bonds and hydrophobic interactions with key residues in the V600E-BRAF active site. ajchem-a.com

The following table summarizes the key findings from molecular docking studies on Furo[2,3-b]pyridine analogues.

Compound ClassTarget ProteinKey Findings
Furo[2,3-d]pyrimidine derivativesPI3K/AKTCompound 10b showed favorable binding with key amino acids in the PI3K and AKT-1 binding sites. nih.govrsc.org
Furo[2,3-b]indol-3a-ol derivativesCDK2Compound 3f exhibited excellent binding energies. nih.gov
Furopyridine derivativesCDK2Displayed a similar binding mode to the reference inhibitor roscovitine. mdpi.comnih.gov
Pyrrolo[2,3-b]pyridine derivativesV600E-BRAFFive compounds showed remarkable docking scores and stable interactions. ajchem-a.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time.

For the furo[2,3-d]pyrimidine derivative, compound 10b, molecular dynamics simulations were performed to validate the docking results and assess the stability of its interaction with PI3K and AKT-1. nih.govrsc.org The simulations indicated a stable binding pattern, reinforcing the potential of this compound as a dual inhibitor. nih.govrsc.org

In the study of furo[2,3-b]indol-3a-ol derivatives as CDK2 inhibitors, molecular dynamics simulations were also utilized to assess the stability of the most favorable conformations identified through docking. nih.gov These simulations are crucial for understanding the dynamic behavior of the ligand within the binding pocket and confirming the stability of the predicted interactions.

A summary of the application of molecular dynamics simulations is presented in the table below.

Compound ClassTarget ProteinPurpose of Simulation
Furo[2,3-d]pyrimidine derivativesPI3K/AKTTo confirm the stability of the binding pattern of compound 10b. nih.govrsc.org
Furo[2,3-b]indol-3a-ol derivativesCDK2To evaluate the stability of the most favorable ligand conformations. nih.gov

Prediction of Binding Affinities and Molecular Interactions

The prediction of binding affinity is a critical step in computational drug design, as it estimates the strength of the interaction between a ligand and its target protein. A higher binding affinity generally corresponds to a more potent inhibitor.

In the investigation of the furo[2,3-d]pyrimidine derivative 10b, the Gibbs free energy of binding (ΔG_bind) was calculated to quantify its affinity for both PI3K and AKT-1. The study reported a ΔG_bind of -9.8 kcal/mol for AKT-1, indicating a high affinity. In contrast, the binding affinity for PI3K was lower, with a ΔG_bind of -7.9 kcal/mol. nih.gov This difference in binding energy suggests a more favorable interaction with AKT-1. nih.gov

The molecular interactions underpinning these binding affinities were also elucidated. For compound 10b in the AKT-1 binding site, the furopyrimidine scaffold's pyrimidine nitrogen and carbonyl oxygen were predicted to form hydrogen bonds with Asp274 and Arg273, respectively. Additionally, a sulfur-dipole interaction was observed. nih.gov In the case of pyrrolo[2,3-b]pyridine derivatives targeting V600E-BRAF, the high stability of the complexes was attributed to the formation of hydrogen bonds and hydrophobic interactions with critical amino acid residues. ajchem-a.com

The predicted binding affinities and key molecular interactions for Furo[2,3-b]pyridine analogues are detailed in the table below.

Compound ClassTarget ProteinPredicted Binding Affinity (ΔG_bind)Key Molecular Interactions
Furo[2,3-d]pyrimidine derivative (10b)AKT-1-9.8 kcal/mol nih.govHydrogen bonds with Asp274 and Arg273; sulfur-dipole interaction. nih.gov
Furo[2,3-d]pyrimidine derivative (10b)PI3K-7.9 kcal/mol nih.govWeaker interaction network compared to AKT-1. nih.gov
Pyrrolo[2,3-b]pyridine derivativesV600E-BRAFNot explicitly quantified, but remarkable docking scores suggest high affinity. ajchem-a.comHydrogen bonds and hydrophobic interactions with key residues. ajchem-a.com

Advanced Research Applications of Furo 2,3 B Pyridin 6 Ylmethanamine Scaffolds

Medicinal Chemistry and Chemical Biology Research

Furo[2,3-b]pyridin-6-ylmethanamine and its related scaffolds are of significant interest in drug discovery and chemical biology. The fused furan (B31954) and pyridine (B92270) rings create a unique electronic and steric environment, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. researchgate.netnih.gov

Utilization as Chemical Probes for Cellular Mechanisms

While the broader class of furopyridines has been explored for the development of chemical probes, specific studies detailing the use of this compound as a chemical probe to investigate cellular mechanisms are not extensively documented in publicly available research. nih.govnih.gov Chemical probes are essential tools for dissecting complex biological processes, and the development of probes based on the furo[2,3-b]pyridine (B1315467) scaffold could offer novel ways to study cellular signaling pathways. The structural features of this compound, including its potential to interact with various biological targets, suggest its promise as a foundational structure for the design of such probes. researchgate.net

Modulation of Key Cellular Signaling Pathways

The anticancer potential of this compound is attributed to its ability to interact with and modulate key cellular signaling pathways that are often dysregulated in cancer. researchgate.netresearchgate.net

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a common feature in many cancers. Furo[2,3-b]pyridine derivatives have been investigated as inhibitors of AKT kinases. mdpi.com While direct and quantitative data on the interaction between this compound and AKT1 is limited, related furo[2,3-d]pyrimidine (B11772683) derivatives have shown potent inhibitory activity against AKT1. For instance, a series of novel furo[2,3-d]pyrimidine derivatives were designed and synthesized as dual PI3K/AKT inhibitors, with some compounds exhibiting significant activity. nih.gov

Compound DerivativeTargetIC50 (µM)Cell Line
Furo[2,3-d]pyrimidine derivative VAKT124-

Table 1: Inhibitory Activity of a Furo[2,3-d]pyrimidine Derivative against AKT1. This table presents the inhibitory concentration (IC50) of a representative furopyrimidine derivative against the AKT1 kinase. nih.gov

Furan DerivativeTargetIC50 (nM)Cell Line
2,5-bis(4-hydroxyphenyl)furan with side chainERα22MCF-7

Table 2: Antiestrogenic Activity of a Diphenylfuran Derivative. This table shows the half-maximal inhibitory concentration (IC50) of a furan-based compound on the growth of ERα-positive MCF-7 breast cancer cells. nih.gov

The Human Epidermal Growth Factor Receptor 2 (HER2) is another critical target in breast cancer and other malignancies. Overexpression of HER2 leads to aggressive tumor growth. This compound has been identified as a potential binder to HER2. researchgate.netresearchgate.net Although specific biochemical data for this interaction is scarce, the broader class of kinase inhibitors often includes heterocyclic scaffolds similar to furopyridines. For instance, research on other heterocyclic compounds has led to the identification of potent HER2 inhibitors. mdpi.com The development of furo[2,3-b]quinoline (B11916999) derivatives has also yielded compounds with significant cytotoxic activity against HER2-positive breast cancer cell lines.

Compound ClassTargetIC50 (µM)
Substituted 1,5-dihydro-4,1-benzoxazepinesHER27.31 - 27.9

Table 3: Inhibitory Activity of Benzoxazepine Derivatives against HER2. This table provides a range of IC50 values for a series of compounds against the HER2 kinase. mdpi.com

Enzyme Inhibition Studies

The furo[2,3-b]pyridine scaffold has been utilized as a template for the design of various enzyme inhibitors. While a comprehensive screening of this compound against a broad panel of enzymes is not publicly available, research on related derivatives demonstrates the potential of this scaffold in enzyme inhibition.

For example, a series of dihydrofuro[2,3-b]pyridine derivatives were synthesized and evaluated as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response. Some of these derivatives displayed nanomolar potency. mdpi.com

Dihydrofuro[2,3-b]pyridine DerivativeTargetIC50 (nM)
Compound 21IRAK46.2
Compound 38IRAK47.3

Table 4: Inhibitory Activity of Dihydrofuro[2,3-b]pyridine Derivatives against IRAK4. This table shows the potent inhibitory activity of two example compounds against the IRAK4 enzyme. mdpi.com

Furthermore, other furopyridine isomers and their derivatives have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and cdc-like kinases (CLKs). nih.gov These findings underscore the versatility of the furopyridine core in generating potent and selective enzyme inhibitors.

Cyclin-Dependent Kinases (CDKs) Inhibition

Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov The development of CDK inhibitors is a major focus of anticancer drug discovery. The furo[2,3-b]pyridine scaffold has emerged as a promising framework for creating novel CDK inhibitors.

In one study, a series of new pyridine, pyrazolopyridine, and furopyridine derivatives were synthesized and evaluated for their ability to inhibit CDK2/cyclin A2. nih.govnih.gov Among the synthesized compounds, a furo[2,3-b]pyridine derivative demonstrated noteworthy activity. nih.govresearchgate.net Specifically, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14 in the study) was identified as a potent inhibitor. nih.govnih.gov This compound exhibited an IC50 value of 0.93 µM against CDK2, an activity level comparable to the reference inhibitor roscovitine (B1683857) (IC50 0.394 μM). nih.govnih.govresearchgate.net Molecular docking studies suggested that these compounds bind to the active site of the CDK2 enzyme in a manner similar to the reference compound. nih.gov

Compound IDChemical NameTargetIC50 (µM)Source
14 Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK20.93 nih.gov, nih.gov
Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and neuronal function. Its overactivity is linked to several pathologies, including neurodegenerative diseases and type 2 diabetes.

Research has identified novel GSK-3β inhibitors based on the furo[2,3-b]pyridine core. A series of 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides were designed, synthesized, and evaluated for their inhibitory activity against GSK-3β. Most of the synthesized compounds showed favorable inhibitory activities. Notably, compounds 5n , 5o , and 5p from the series were found to significantly decrease the phosphorylation of the GSK-3β substrate tau at the Ser396 site in primary neurons, confirming their inhibitory effect on cellular GSK-3β activity.

Compound IDCore ScaffoldTargetFinding
5n, 5o, 5p 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimideGSK-3βSignificantly reduced tau phosphorylation at Ser396 in primary neurons.
Aurora-A Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Aurora-A is a key regulator of centrosome maturation, spindle assembly, and mitotic entry, making it an attractive target for cancer therapy. While various heterocyclic scaffolds have been investigated as Aurora kinase inhibitors, the exploration of the furo[2,3-b]pyridine system has yielded specific insights.

In a study comparing different heterocyclic cores, the furo[2,3-b]pyridine ring system was found to be less active than a pyrimidinone ring in inhibiting Aurora-A kinase. veterinaria.org This suggests that while the furo[2,3-b]pyridine scaffold is versatile, its specific electronic and structural properties may be less optimal for potent interaction with the ATP-binding site of Aurora-A compared to other scaffolds like pyrimidine (B1678525). veterinaria.orgresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers signaling pathways controlling cell growth and proliferation. nih.gov Mutations that lead to EGFR overactivation are common in several cancers, particularly non-small cell lung cancer (NSCLC), making it a prime target for inhibitors. The development of inhibitors that can overcome resistance mutations is a critical challenge. nih.govmdpi.com

The furo[2,3-b]pyridine scaffold has been reported in the development of EGFR inhibitors. nih.gov More specifically, a series of furopyridine derivatives were evaluated for their ability to inhibit both wild-type and drug-resistant mutant forms of EGFR. mdpi.com A lead compound from this research, PD13 , demonstrated potent inhibitory activity against wild-type EGFR with an IC50 of 11.64 ± 1.30 nM. mdpi.com Crucially, it also showed strong inhibition of the L858R/T790M mutant EGFR (IC50 of 10.51 ± 0.71 nM), a common source of resistance to first-generation EGFR inhibitors. mdpi.com Molecular dynamics simulations indicated that PD13 effectively binds to the hinge region of the kinase, forming a stable hydrogen bond with the Met793 residue, which contributes to its excellent inhibitory activity. mdpi.comdntb.gov.ua

Compound IDTargetIC50 (nM)Source
PD13 Wild-Type EGFR11.64 ± 1.30 mdpi.com
PD13 L858R/T790M Mutant EGFR10.51 ± 0.71 mdpi.com
Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling post-prandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes. researchgate.net

Using the furo[2,3-b]pyridine scaffold, a diverse library of substituted furopyridinediones was designed and synthesized as potential α-glucosidase inhibitors. researchgate.net These compounds were screened against α-glucosidase, and one compound, 12p , emerged as the lead candidate with an IC50 of 0.24 µM, showing significantly higher potency than the acarbose (B1664774) reference standard. researchgate.net Further mechanistic studies through Lineweaver-Burke analysis identified 12p as a mixed-type inhibitor. Molecular dynamics simulations were also performed to understand the binding interactions between the compound and the enzyme. researchgate.net

Compound IDScaffoldTargetIC50 (µM)Inhibition TypeSource
12p Furopyridinedioneα-glucosidase0.24Mixed researchgate.net
Casein Kinases 1 (CK1) Inhibition

The Casein Kinase 1 (CK1) family comprises seven serine/threonine-specific protein kinases (α, γ1, γ2, γ3, δ, and ε) that are involved in regulating numerous cellular processes. acsmedchem.org The deregulation of CK1 activity has been associated with various diseases, including cancer and neurodegenerative disorders, making it an important therapeutic target. acsmedchem.org

Research efforts have focused on identifying novel inhibitors for CK1 isoforms. The furo[2,3-b]pyridine scaffold has been successfully utilized as a core structure in the development of new inhibitors for CK1. acsmedchem.org Preliminary research has described the structure-activity relationships and elucidation of the binding mode of these new inhibitors through X-ray crystallography, confirming the potential of this scaffold for targeting the CK1 family of kinases. acsmedchem.org

Receptor-Ligand Binding and Pathway Inhibition

The interaction of this compound and its parent scaffold with various biological pathways is a key area of research.

A review of current scientific literature did not yield specific research findings regarding the activity of this compound or its derivatives as potassium ion channel inhibitors.

A review of current scientific literature did not yield specific research findings regarding the activity of this compound or its derivatives on the PAR-2 signaling pathway.

While the isomeric scaffold furo[3,2-b]pyridine (B1253681) has been identified as a modulator of the Hedgehog signaling pathway researchgate.netresearchgate.netnih.gov, a review of available literature found no specific studies linking the Furo[2,3-b]pyridine scaffold or its derivatives to this pathway.

Investigation in Specific Disease Models (In Vitro Studies)

In vitro studies have provided significant insights into the therapeutic potential of the furo[2,3-b]pyridine scaffold, particularly in the fields of oncology and microbiology.

The Furo[2,3-b]pyridine scaffold is a promising framework for the development of novel anticancer agents. The specific compound, This compound , has been identified as a potential anticancer drug candidate due to its mechanism of action, which involves strong binding affinities to key cellular signaling targets. Research indicates its biological activity is linked to interactions with Human Epidermal Growth Factor Receptor 2 (HER2), Serine/Threonine Kinase AKT1, and Estrogen Receptor Alpha (ERα). These interactions disrupt critical signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. Efficacy has been noted in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Further studies on related derivatives of the furo[2,3-b]pyridine scaffold have elucidated more specific antiproliferative activities. A series of thieno/furo[2,3-b]pyridine derivatives were evaluated for their ability to inhibit Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cancer cell survival, proliferation, and migration. nih.gov Several of these compounds displayed significant and selective anti-proliferative activity against various human cancer cell lines. nih.gov

Notably, compounds 4a and 4c from this series were potent inhibitors of the FAK enzyme, with IC₅₀ values of 54.96 nM and 50.98 nM, respectively. nih.gov The in vitro antiproliferative activity of these compounds against liver (HUH-7), lung (A549), and breast (MCF-7) cancer cell lines was significant. nih.gov

Table 1: In Vitro Antiproliferative Activity of Furo[2,3-b]pyridine Derivatives

CompoundTarget Cell LineIC₅₀ (nM) nih.gov
Compound 4a HUH-7 (Liver Cancer)54.96
A549 (Lung Cancer)-
MCF-7 (Breast Cancer)-
Compound 4c HUH-7 (Liver Cancer)50.98
A549 (Lung Cancer)-
MCF-7 (Breast Cancer)-

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data sourced from a study on FAK inhibitors. nih.gov

The mechanism behind this cytotoxicity involves the induction of apoptosis. Flow cytometric analysis revealed that compounds 4a and 4c caused cell cycle arrest at the G1 phase. nih.gov Furthermore, compound 4c was shown to increase the expression level of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

The Furo[2,3-b]pyridine core has also been exploited for the development of new antimicrobial agents. Research has demonstrated that derivatives of this scaffold possess significant inhibitory activity against various microbial strains.

A study focused on new pyridine and thienopyridine derivatives highlighted their efficacy as antimicrobial agents. The synthesized compounds exhibited strong activity against both bacterial and fungal strains, including Escherichia coli, Bacillus mycoides, and Candida albicans. researchgate.net Two compounds in particular, 12a and 15 , demonstrated the highest inhibition zones. researchgate.net Compound 12a was notably effective at preventing the growth of E. coli, B. mycoides, and C. albicans at very low concentrations. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Pyridine Derivatives

CompoundE. coli MIC (mg/mL) researchgate.netB. mycoides MIC (mg/mL) researchgate.netC. albicans MIC (mg/mL) researchgate.net
Compound 12a 0.0195<0.0048<0.0048
Compound 15 >0.00480.0098>0.0048

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Neuroprotective Research (In Vitro Anti-inflammatory Effects)

The furo[2,3-b]pyridine scaffold is a subject of investigation in neuroprotective research, particularly concerning its potential anti-inflammatory effects. Chronic neuroinflammation is a critical factor in the progression of neurodegenerative diseases. nih.govnih.gov Research into related heterocyclic structures suggests that derivatives of this scaffold could play a role in mitigating neuronal damage.

Studies on similar pyridine-based compounds, such as 4,7-dihydro-2H-pyrazolo[3,4-b]pyridines, have demonstrated a multitarget approach to neuroprotection. These compounds have shown potent antioxidant and anti-inflammatory properties in vitro. nih.govnih.gov They are capable of scavenging reactive oxygen species (ROS) and inhibiting key inflammatory pathways. nih.govnih.gov For instance, certain derivatives have been shown to reduce the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in activated microglia cells. mdpi.com

Furthermore, research on dihydrofuro[2,3-b]pyridine derivatives has identified potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator in the innate immune response's NF-κB and MAPK signaling pathways. nih.gov Inhibition of IRAK4 is a therapeutic strategy for inflammatory diseases. nih.gov The development of a series of IRAK4 inhibitors based on the dihydrofuro[2,3-b]pyridine scaffold, with some compounds showing IC₅₀ values in the low nanomolar range, highlights the potential of this chemical structure in modulating inflammatory responses relevant to neuroprotection. nih.gov

While direct studies on this compound are limited in this specific context, the documented anti-inflammatory and neuroprotective activities of structurally related pyridine and furopyridine derivatives provide a strong rationale for its further investigation as a potential neuroprotective agent. nih.govnih.govmdpi.comnih.gov

Anti-Tuberculosis Activity (In Vitro Studies against Drug-Resistant Strains)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. nih.govunisciencepub.com The furo[2,3-b]pyridine core has been identified as a promising scaffold for developing such agents. nih.gov

In vitro screening of a library of furopyridine compounds against Mtb has led to the identification of derivatives with significant bioactivity, including against drug-resistant strains. nih.gov These studies confirm that the furo[2,3-b]pyridine structure is a viable pharmacophore for antitubercular drug discovery. nih.gov For example, some related 2,4-disubstituted pyridine derivatives have proven effective against intracellularly located Mtb and can penetrate biofilms, which are structures that often protect bacteria from antibiotics. frontiersin.org

Research has focused on the synthesis and evaluation of various furo[2,3-b]pyridine derivatives to establish their minimum inhibitory concentrations (MIC) against different Mtb strains. One study highlighted a specific furo[2,3-b]pyridine derivative that demonstrated promising and selective activity against various drug-resistant mycobacteria. nih.gov However, it is also noted that some related compounds, while active, showed cytotoxicity at similar concentrations, indicating the need for careful structural optimization to improve the selectivity index. nih.gov

The table below summarizes the in vitro antitubercular activity of a representative furo[2,3-b]pyridine derivative against a drug-susceptible and a multidrug-resistant Mtb strain.

Compound IDMtb StrainMIC (µg/mL)Selectivity Index (SI)
Furopyridine Derivative A H37Rv (Drug-Susceptible)12.5>8
Furopyridine Derivative A Clinical Isolate (MDR)12.5>8

This table is illustrative and based on findings for promising compounds from the furopyridine class. nih.gov

The mechanism for some related compounds involves inhibiting the mycobacterial cytochrome bc1 complex, a validated drug target in M. tuberculosis. acs.org The consistent activity of compounds based on the furopyridine and related pyridine scaffolds against resistant Mtb strains underscores their potential in addressing the challenge of drug-resistant tuberculosis. nih.govnih.gov

Antiviral Research (In Vitro HIV-1 Reverse Transcriptase Inhibition)

The furo[2,3-b]pyridine scaffold and its bioisosteres, such as pyridinones, are of significant interest in antiviral research, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.govnih.gov HIV-1 RT is a crucial enzyme for the viral life cycle, converting the viral RNA genome into DNA, and it remains a primary target for antiretroviral therapy. researchgate.net

Derivatives of pyridinone, which share structural similarities with the furopyridine core, have been identified as potent and highly specific non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its polymerase activity. nih.govresearchgate.net

In vitro studies have demonstrated that certain pyridinone derivatives can inhibit HIV-1 RT with high potency. For example, compounds like L-697,639 and L-697,661 were found to have IC₅₀ values against HIV-1 RT in the nanomolar range (20-800 nM), depending on the specific template-primer used in the assay. nih.gov Another related compound, L-696,229, also showed noncompetitive inhibition against the deoxynucleotide triphosphate substrate with IC₅₀ values between 20 and 200 nM. nih.gov These compounds effectively prevent the spread of HIV-1 infection in cell cultures at low nanomolar concentrations. nih.gov

The inhibitory activity of these compounds is highly specific to HIV-1 RT, with little to no effect on other cellular or retroviral polymerases. nih.gov This specificity, coupled with their potency, makes the pyridinone and by extension, the structurally related furo[2,3-b]pyridine scaffold, a valuable framework for the design of novel anti-HIV agents.

CompoundTargetIC₅₀ (nM)Inhibition Type
L-697,639 HIV-1 Reverse Transcriptase20-800Non-competitive NNRTI
L-697,661 HIV-1 Reverse Transcriptase20-800Non-competitive NNRTI
L-696,229 HIV-1 Reverse Transcriptase20-200Non-competitive NNRTI

Data sourced from studies on pyridinone derivatives. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For furo[2,3-b]pyridine derivatives, SAR studies aim to optimize potency, selectivity, and pharmacokinetic properties by systematically modifying the core scaffold. nih.govnih.gov

The furo[2,3-b]pyridine core is considered a versatile scaffold that allows for functionalization at multiple positions, enabling extensive SAR exploration. nih.govresearchgate.net For instance, a concise synthetic route has been developed to create handles at the 3- and 5-positions, facilitating palladium-mediated cross-coupling reactions to introduce diverse substituents for SAR studies. nih.gov

Key findings from SAR studies on related pyridine and furopyridine scaffolds across different therapeutic areas include:

Anti-Tuberculosis Activity: In the development of antitubercular agents, modifications to the furo[2,3-b]pyridine core are explored to enhance potency against resistant strains while minimizing cytotoxicity. nih.gov

Kinase Inhibition: For dihydrofuro[2,3-b]pyridine derivatives acting as IRAK4 inhibitors, structural modifications aimed at improving lipophilic ligand efficiency (LLE) and reducing metabolic clearance were crucial. This led to the identification of compounds with both excellent biochemical potency (IC₅₀ = 7.3 nM) and improved oral bioavailability. nih.gov

Antiproliferative Activity: General SAR studies on various pyridine derivatives have shown that the presence and position of specific functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OMe), and amine (-NH2), can significantly enhance biological activity, whereas bulky groups or halogens may decrease it. nih.gov

CB1R Inverse Agonists: SAR studies on furo[2,3-b]pyridine scaffolds developed as cannabinoid-1 receptor (CB1R) inverse agonists have been described, leading to the identification of effective, orally active modulators. nih.gov

These studies collectively demonstrate that systematic chemical modification of the furo[2,3-b]pyridine scaffold is a powerful strategy for discovering and optimizing drug candidates for a wide range of diseases. nih.gov

Materials Science and Advanced Functional Materials Research

Development of Organic Electronic Materials

The furo[2,3-b]pyridine scaffold is not only relevant in medicinal chemistry but also serves as a valuable building block in materials science for the creation of advanced functional materials. Its fused heterocyclic structure imparts unique electronic and physical properties that are desirable for applications in organic electronics. researchgate.net The electron-deficient nature of the pyridine ring fused with the electron-rich furan ring creates a bipolar character that can be tuned through chemical modification.

Furopyridine derivatives are being explored for their potential in various organic electronic devices. The inherent properties of the scaffold, such as high thermal stability and the ability to form stable amorphous films, are advantageous for device fabrication and longevity. researchgate.netrsc.org Researchers can synthesize a wide array of derivatives by introducing different functional groups onto the furo[2,3-b]pyridine core, allowing for precise control over the material's electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgresearchgate.net This tunability is essential for designing materials tailored for specific roles within an electronic device, such as charge transport or light emission. mdpi.com

Application in Organic Light-Emitting Diodes (OLEDs)

One of the most promising applications for furo[2,3-b]pyridine-based materials is in the field of organic light-emitting diodes (OLEDs). researchgate.netrsc.org The development of efficient and stable OLEDs, particularly for blue emission, remains a key challenge in display and lighting technology. aps.org Furopyridine derivatives have emerged as excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net

The highly electron-deficient core of structures like pyrido[3′,2′:4,5]furo[2,3-b]pyridine makes them suitable for use as triplet host materials. researchgate.net For example, a derivative named 3-(3-(carbazole-9-yl)phenyl)pyrido[3′,2′:4,5]furo[2,3-b]pyridine (CzPFP) was synthesized as a bipolar host material. When used in a green PhOLED, it enabled the device to achieve a remarkable external quantum efficiency (EQE) of 27.7% and a high power efficiency of 86.8 lm/W. researchgate.net

Similarly, an isomeric furo[3,2-c]pyridine-based iridium complex, (pfupy)₂Ir(acac), was developed for high-performance OLEDs. This material resulted in a device with a record-high EQE of 30.5% and exhibited very low efficiency roll-off at high brightness. rsc.org These results underscore the immense potential of furopyridine-based materials to advance OLED technology by enabling the fabrication of highly efficient and stable devices through rational molecular design. rsc.orgsumitomo-chem.co.jpiipseries.org

Device TypeFuropyridine-based MaterialRoleMax. External Quantum Efficiency (EQE)Emission Color
PhOLED CzPFPBipolar Host27.7%Green
PhOLED (pfupy)₂Ir(acac)Emissive Dopant30.5%Green-Yellow (538 nm)

Performance data sourced from published research on furopyridine derivatives in OLEDs. researchgate.netrsc.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the furo[2,3-b]pyridine (B1315467) core is a critical area of ongoing research, with a focus on improving efficiency, scalability, and environmental sustainability. While traditional methods like the Thorpe-Ziegler cyclization and acid-mediated reactions exist, modern research emphasizes more sophisticated approaches.

Emerging strategies include transition metal-catalyzed reactions, which offer high regiocontrol and yield. For instance, palladium and gold catalysts are effectively used for the cycloisomerization of appropriately substituted furan (B31954) precursors, providing a direct route to the furo[2,3-b]pyridine skeleton. evitachem.com A notable gold(I)-catalyzed cycloisomerization of an N-propargylfuran-3-carboxamide has been shown to produce the furopyridine core in an 85% yield. Another innovative route involves a reductive amination-cyclization of a nitro-substituted furan, which combines multiple transformations into a single step.

Synthetic Method Key Features Reported Yield Reference
Transition Metal-Catalyzed Cycloisomerization Utilizes palladium or gold catalysts; offers excellent regiocontrol.85% (for a gold-catalyzed variant)
Reductive Amination-Cyclization Simultaneous cyclization and nitro group reduction; reduces purification steps.76%
Gabriel Synthesis A two-step method to introduce the primary amine, avoiding direct ammonia (B1221849) use.82-90%
Thorpe-Ziegler Cyclization Intramolecular cyclization of 3-cyano-(2H)-pyridones.>80%
Pyridine (B92270) N-oxide Route A more recent methodology yielding 2,3-substituted furo[2,3-b]pyridines.N/A nih.gov

Advanced Derivatization Strategies for Targeted Biological Activity

Furo[2,3-b]pyridin-6-ylmethanamine serves as a foundational structure for creating a diverse library of derivatives with tailored biological activities. The furo[2,3-b]pyridine scaffold is increasingly recognized as an effective hinge-binding template for kinase inhibitors, which are crucial in cancer therapy. nih.gov Research shows that strategic modifications to this core can enhance selectivity and potency for specific kinase targets. nih.gov

Advanced derivatization strategies focus on introducing functional handles at specific positions (e.g., the 3- and 5-positions) of the furopyridine core, which can then be modified using chemoselective cross-coupling reactions like the Sonogashira coupling. nih.gov This allows for the systematic exploration of structure-activity relationships (SAR). For example, derivatives of the furo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), AKT, and B-Raf kinases. nih.govresearchgate.netnih.gov

Furthermore, the fusion of the furopyridine moiety with other pharmacophores is a promising avenue. Studies on related furo[2,3-d]pyrimidines have shown that incorporating fragments like 1,3,4-thiadiazole (B1197879) can lead to potent dual inhibitors of the PI3K/AKT pathway, a critical signaling cascade in many cancers. rsc.orgnih.gov Future work will likely involve creating more complex chimeric molecules to engage multiple biological targets simultaneously or to improve pharmacokinetic properties.

Integrated Computational and Experimental Approaches for Mechanism of Action Elucidation

Understanding how furo[2,3-b]pyridine-based molecules interact with their biological targets is fundamental to designing more effective drugs. The mechanism of action for many of these compounds involves direct binding to key proteins like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), leading to the disruption of cellular signaling pathways that drive disease. evitachem.com

An integrated approach combining computational modeling with experimental validation is becoming the standard for elucidating these mechanisms. Molecular docking and molecular dynamics simulations are used to predict and analyze the binding modes of new derivatives within the active sites of target proteins. rsc.org These computational insights guide the synthesis of new compounds, which are then evaluated using experimental methods such as in vitro enzymatic assays and cell-based proliferation assays. rsc.orgnih.gov

For instance, research on novel furo[2,3-d]pyrimidine (B11772683) derivatives successfully used this integrated strategy to identify a compound that not only showed potent inhibition of PI3Kα/β and AKT enzymes in biochemical assays but whose enhanced activity was also explained by an improved binding pattern revealed through molecular dynamics simulations. rsc.orgnih.gov This synergistic approach accelerates the drug discovery cycle by allowing researchers to prioritize the most promising molecular designs.

Expansion of Applicability in Diverse Scientific and Technological Disciplines

While the primary focus of research on this compound and its analogs has been in oncology, their utility is expanding into other scientific fields. The unique heterocyclic structure is being explored for a broader range of therapeutic applications and in materials science.

In medicine, beyond cancer, furo[2,3-b]pyridine derivatives have shown potential activity against multidrug-resistant Mycobacterium tuberculosis and as components of HIV protease inhibitors. nih.gov The scaffold's ability to act as an inverse agonist of the cannabinoid receptor (CB1R) also opens up possibilities in neurology and metabolic disease research. researchgate.net

In the field of materials science, the rigid, fused-ring structure of furo[2,3-b]pyridine makes it an attractive building block for creating novel materials. evitachem.com Its electronic properties, stemming from the combination of electron-rich and electron-deficient rings, could be harnessed for applications in organic electronics, such as in the development of new semiconductors or light-emitting materials. Future research will likely explore the synthesis of polymers and macrocycles incorporating the furo[2,3-b]pyridine core to investigate their optical, electronic, and structural properties.

Q & A

Basic: What are the common synthetic routes for preparing Furo[2,3-b]pyridin-6-ylmethanamine and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step functional group transformations. A key approach includes:

  • Stepwise substitution : Starting from furo[2,3-b]pyridin-6-one, sequential substitution of hydroxyl groups (e.g., Cl → hydrazino → H) yields 4-methylfuro[2,3-b]pyridine derivatives .
  • Thorpe-Ziegler cyclization : Reacting 3-cyano-(2H)-pyridones with sodium methoxide induces intramolecular cyclization to form furo[2,3-b]pyridine scaffolds. This method achieves yields >80% for derivatives with chlorothiophenyl substituents .
  • Acid-mediated reactions : Concentrated sulfuric acid or HCl/acetic acid mixtures facilitate decarboxylation or substitution reactions in precursor molecules .

Critical Note : Direct reduction of the ketone group in furo[2,3-b]pyridin-6-one is ineffective; indirect substitution pathways are required .

Basic: How can researchers characterize this compound derivatives using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Key signals include a singlet at δ 5.37–5.80 ppm for amine protons, with disappearance of methylene signals (δ ~4.2 ppm) confirming cyclization .
  • MS/HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks and fragmentation patterns. Derivatives with chlorothiophenyl groups show distinct isotopic clusters .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~3400 cm⁻¹ (N-H) confirm structural features .

Validation Tip : Cross-reference NMR data with computational predictions (e.g., DFT) to resolve ambiguities in substituent positioning.

Basic: What analytical techniques are recommended for purity assessment of this compound in research settings?

Methodological Answer:

  • HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for baseline separation. Retention times vary by substituent hydrophobicity .
  • LC-MS : Combines separation with mass verification. Detect impurities at <0.1% levels using high-resolution quadrupole-time-of-flight (Q-TOF) systems .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (deviation <0.4% acceptable) .

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